Product packaging for 1-Oxacyclotridec-10-EN-2-one(Cat. No.:CAS No. 79894-05-6)

1-Oxacyclotridec-10-EN-2-one

Cat. No.: B14417182
CAS No.: 79894-05-6
M. Wt: 196.29 g/mol
InChI Key: FZKPUQQWULXMCD-UHFFFAOYSA-N
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Description

Contextualization of 1-Oxacyclotridec-10-en-2-one within the Macrolactone Class

Macrocyclic lactones are defined as containing a lactone ring with at least twelve members. This structural feature imparts unique conformational characteristics when compared to smaller ring systems. The lactone functional group also dictates specific reactivity patterns typical of cyclic esters.

This compound, with its 13-membered ring, fits squarely within this classification. The presence of a double bond within the ring further influences its chemical reactivity and physical properties. Macrocyclic lactones, including this specific compound, are recognized for their importance in the flavor and fragrance industry, often possessing musk-like scents. researchgate.net They are also found in the cyclic frameworks of various bioactive molecules. researchgate.net

Historical Perspectives on the Discovery and Initial Characterization of this compound

The broader class of macrocyclic lactones has been the subject of extensive research, particularly in the realm of natural products chemistry. Modern synthetic methods, such as ring-closing metathesis, have been pivotal in the creation of various macrocyclic lactones, including analogs of this compound. eurjchem.comeurjchem.com These synthetic efforts are often driven by the demand for these compounds in various industries and their potential as bioactive agents. researchgate.net For example, research has demonstrated the synthesis of various macrocyclic lactones from renewable resources like olive oil, highlighting a move towards greener chemistry in their production. acs.org

Advanced Nomenclature and Isomeric Considerations for this compound

The systematic name, this compound, provides a clear description of its chemical structure according to IUPAC nomenclature. wikipedia.org Let's break down the name:

"1-Oxa-" : This prefix indicates the replacement of a carbon atom with an oxygen atom in the ring structure, a naming convention used for ethers and, in this case, the ester oxygen within the lactone. wikipedia.org The "1" specifies the position of this oxygen atom.

"-cyclotridec-" : This denotes a thirteen-membered ring.

"-10-en-" : This signifies the presence of a double bond between carbon atoms 10 and 11. wikipedia.org

"-2-one" : This suffix indicates a ketone functional group at the second position of the ring, which in this case is the carbonyl carbon of the lactone. iupac.org

An alternative synonym for this compound is 9-Dodecen-12-olide. femaflavor.org

Isomerism is a key consideration for this compound due to the double bond in the ring. This can exist as either the cis (Z) or trans (E) isomer, which can impact the molecule's physical and olfactory properties. The specific geometry of the double bond is a critical factor in its characterization.

Furthermore, the introduction of substituents on the ring can lead to additional isomers. For instance, the related compound (12R)-12-methyl-oxacyclotridecan-2-one has a specific stereochemistry denoted by the "(12R)" designation. nih.gov Another example is (10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one, which has a hexyl group at position 13 and a cis configuration for the double bond. nih.gov

Table of Compound Properties

Property Value
Molecular Formula C12H20O2
Average Mass 196.29 g/mol
Monoisotopic Mass 196.14633 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B14417182 1-Oxacyclotridec-10-EN-2-one CAS No. 79894-05-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79894-05-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-oxacyclotridec-10-en-2-one

InChI

InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h5,7H,1-4,6,8-11H2

InChI Key

FZKPUQQWULXMCD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CCCOC(=O)CCC1

Origin of Product

United States

Occurrence and Natural Product Chemistry of 1 Oxacyclotridec 10 En 2 One

Natural Occurrence in Botanical Sources

1-Oxacyclotridec-10-en-2-one, a 13-membered macrolide, is a volatile organic compound that has been identified in a select number of plant species. Its presence is particularly noted in certain species within the Citrus genus and in leguminous plants like Medicago rugosa.

This compound, also referred to as yuzu lactone, has been isolated and identified from the essential oils of specific Citrus species. A comprehensive review of volatile compounds in citrus essential oils has confirmed its presence in Citrus junos (yuzu) and Citrus limon (lemon). nih.govedenbotanicals.comlandema.com In C. junos, it is considered one of the characteristic volatile compounds. nih.gov The isolation from these sources is typically achieved through methods like steam distillation of the citrus peel, which yields the essential oil containing a complex mixture of volatile compounds, including the lactone. scentree.co

Table 1: Botanical Sources of this compound

Botanical NameCommon NameFamilyPlant PartReference
Citrus junosYuzuRutaceaePeel nih.govedenbotanicals.comscentree.co
Citrus limonLemonRutaceaePeel nih.govedenbotanicals.com
Medicago rugosaWrinkled MedickFabaceaeLeaves and Stems scentree.coaugustus-oils.ltd.uk

The (Z)-isomer of oxacyclotridec-10-en-2-one has been identified as a constituent of the steam volatile fraction from the leaves and stems of Medicago rugosa, a species of leguminous plant. scentree.co Research has shown that this compound acts as a feeding deterrent to the alfalfa weevil (Hypera postica), an insect pest of alfalfa. scentree.coaugustus-oils.ltd.uk The presence of this compound may contribute to the notable resistance of this particular annual Medicago species to weevil feeding. scentree.co The concentration of this 13-membered unsaturated lactone in Medicago rugosa has been reported to be approximately 8 mg per kg. wikipedia.org

While definitively identified in Citrus species and Medicago rugosa, the widespread presence of this compound in other medicinal and aromatic plants is not extensively documented in scientific literature. However, the broader class of macrocyclic lactones, to which this compound belongs, is found in various aromatic plants. For instance, the essential oil from the roots of Angelica archangelica (garden angelica) is noted for its musk-like aroma, which is attributed to the presence of another macrocyclic lactone, cyclopentadecanolide. edenbotanicals.com This indicates that while this specific 13-membered lactone is not reported, related macrocyclic structures are key aromatic constituents in other medicinal plants within families like Apiaceae. edenbotanicals.com Similarly, galbanum, a gum resin from plants of the Ferula genus (also in the Apiaceae family), is a complex aromatic substance used in perfumery, containing a wide array of terpenes and other volatile compounds. nih.govflorame.com

Detection in Leguminous Plants, e.g., Medicago rugosa

Proposed Biosynthetic Pathways of Macrolactones in Natural Systems

The biosynthesis of macrolactones, large lactone rings, in natural systems like plants and fungi is a complex process often involving polyketide synthases (PKSs). uottawa.ca These large, multifunctional enzymes construct the carbon backbone of polyketides from simple acyl-CoA precursors. uottawa.ca

Macrolides, a major group of polyketides, derive their core macrocyclic ring from this PKS-driven biosynthesis. uottawa.ca The process can involve a collaboration between different types of enzymes, such as non-ribosomal peptide synthetases (NRPSs) and PKSs, to create hybrid polyketide-peptide natural products. nih.gov The final step in forming the macrolactone is an intramolecular esterification or lactonization, which closes the ring. This can be catalyzed by a specific domain within the PKS, often a thioesterase (TE) domain, which releases the polyketide chain from the enzyme complex and facilitates cyclization. nih.gov

In plants, another significant pathway for the formation of some macrolactones is linked to the metabolism of jasmonates, a family of plant hormones that regulate stress responses and development. Jasmonates are oxylipins derived from the oxidative breakdown of fatty acids like α-linolenic acid. For example, the natural precursor for jasmine ketolactone, a 10-membered ring macrolactone, is believed to be 12-hydroxyjasmonic acid (12-OH-JA). florame.com This suggests a pathway where a fatty acid-derived precursor undergoes hydroxylation and subsequent intramolecular cyclization to form the macrolactone ring.

Table 2: General Proposed Biosynthetic Pathways for Macrolactones

PathwayKey PrecursorsKey Enzymes/ProcessesResulting StructureReference
Polyketide PathwayAcyl-CoA units (e.g., Malonyl-CoA, Acetyl-CoA)Polyketide Synthase (PKS), Thioesterase (TE) for cyclizationPolyketide backbone, Macrolactone ring uottawa.ca
Jasmonate PathwayFatty Acids (e.g., α-Linolenic Acid)Lipoxygenases, other modifying enzymesHydroxylated jasmonate derivatives, Macrolactone ring florame.com

Bio-Inspired Synthetic Approaches to this compound

Inspired by the natural occurrence and biosynthetic pathways of macrolactones, chemists have developed various synthetic strategies. Bio-inspired approaches often leverage key intermediates from natural pathways or mimic the ring-forming reactions found in nature.

One such approach is inspired by the jasmonate family. The synthesis of jasmonate-isoleucine macrolactones has been achieved starting from commercially available methyl jasmonate. This involves several steps, including olefin metathesis to introduce a terminal hydroxyl group, followed by conjugation with an amino acid and subsequent macrolactonization to form the ring. florame.com

Ring-closing metathesis (RCM) is a powerful and widely used synthetic method for constructing macrocycles, including unsaturated macrolactones. wikipedia.org This reaction uses ruthenium-based catalysts to form a new double bond within a molecule, effectively closing a linear precursor into a ring. The synthesis of 15-membered unsaturated lactones has been demonstrated using cross-metathesis followed by intramolecular esterification. wikipedia.org This method offers a versatile route to various ring sizes and is a key technology in the laboratory synthesis of natural product analogues. wikipedia.org

Advanced Synthetic Methodologies for 1 Oxacyclotridec 10 En 2 One and Its Analogues

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile catalytic method for the construction of a wide array of unsaturated macrocycles, including 1-Oxacyclotridec-10-en-2-one. thieme-connect.comorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene precursor, leading to the formation of a cyclic alkene and a volatile byproduct like ethylene. organic-chemistry.org

Application of Grubbs Catalysts (e.g., Second Generation) in Macrolactonization

The development of well-defined ruthenium-based catalysts, particularly the first and second-generation Grubbs catalysts, has been pivotal to the success of RCM in macrolactone synthesis. Current time information in Bangalore, IN.nih.gov These catalysts exhibit remarkable functional group tolerance and are compatible with a broad range of solvents, making them highly suitable for complex synthetic applications. nih.gov The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally offers higher reactivity and stability compared to its first-generation counterpart. beilstein-journals.orgwhiterose.ac.uk

In the synthesis of this compound, commonly known as Yuzu lactone, and other 13-membered macrolactones, second-generation Grubbs catalysts are frequently employed. nih.govbeilstein-journals.org For instance, the RCM of an appropriate acyclic diene ester precursor can be efficiently cyclized using a second-generation Grubbs catalyst to yield the desired 13-membered ring. nih.govbeilstein-journals.org The choice of catalyst generation can influence reaction efficiency, with second-generation catalysts often providing better yields under milder conditions. nih.gov

Catalyst GenerationKey FeaturesApplication in Macrolactonization
First Generation Bis(tricyclohexylphosphine) ligandEffective for less demanding substrates; may require higher catalyst loading and temperatures. nih.gov
Second Generation One tricyclohexylphosphine (B42057) ligand replaced by an N-heterocyclic carbene (NHC)Higher activity and stability; broader substrate scope, including sterically hindered and electron-deficient olefins. nih.govbeilstein-journals.orgwhiterose.ac.uk
Hoveyda-Grubbs Catalysts Benzylidene ether ligand for enhanced stability and recoveryOften used for their increased stability and potential for catalyst recycling.

Substrate Scope and Reaction Optimization in RCM for Macrocyclic Lactones

The success of RCM for synthesizing macrocyclic lactones is highly dependent on the substrate structure and reaction conditions. The substrate scope for RCM is broad, allowing for the formation of macrolactones with ring sizes ranging from 11 to over 20 members. thieme-connect.comCurrent time information in Bangalore, IN. The nature of the diene precursor, including the chain length and the substitution pattern of the double bonds, significantly impacts the efficiency of the cyclization.

Reaction optimization is crucial to maximize the yield of the desired macrolactone and minimize side reactions such as oligomerization. Key parameters that are often optimized include:

Catalyst Selection and Loading: As mentioned, second-generation Grubbs catalysts are often preferred for their higher activity. nih.govbeilstein-journals.org Catalyst loading is typically kept low (1-10 mol%) to minimize cost and potential metal contamination of the product. oup.com

Solvent: The choice of solvent can influence catalyst activity and solubility. Dichloromethane and toluene (B28343) are commonly used solvents for RCM reactions. nih.gov

Concentration: RCM reactions are generally performed under high dilution conditions (typically 1-10 mM) to favor intramolecular cyclization over intermolecular oligomerization. oup.com

Temperature: Reactions are often carried out at room temperature or with gentle heating (e.g., 40-60 °C) to promote catalyst turnover without causing decomposition. dntb.gov.uatandfonline.com

Additives: In some cases, additives can be used to enhance catalyst performance or suppress side reactions.

A study on the synthesis of various macrolactones demonstrated that 13- to 22-membered rings could be synthesized in moderate to high yields (23-89%) by carefully selecting the substrate and reaction conditions. thieme-connect.com The synthesis of 13-membered lactones was found to be less efficient than that of larger rings, highlighting the inherent challenges in forming medium-sized rings. thieme-connect.com

ParameterTypical ConditionsRationale
Catalyst Grubbs 2nd Gen, Hoveyda-GrubbsHigh activity and stability. nih.govbeilstein-journals.org
Concentration 1-10 mMFavors intramolecular cyclization. oup.com
Solvent Dichloromethane, TolueneGood solubility for substrate and catalyst. nih.gov
Temperature 25-60 °CBalances reaction rate and catalyst stability. dntb.gov.uatandfonline.com

Control of Regio- and Stereoselectivity in RCM-Derived Macrolactones

Controlling the regioselectivity and stereoselectivity of the newly formed double bond is a critical aspect of RCM. In the synthesis of this compound, the position and geometry (E/Z) of the double bond are defining features of the molecule.

Regioselectivity in RCM is generally dictated by the positions of the terminal alkenes in the precursor chain. The reaction forms a double bond at the site of the original alkenes.

Stereoselectivity (E/Z selectivity) is a more complex issue and can be influenced by several factors:

Catalyst Structure: The development of specialized catalysts has enabled control over the stereochemical outcome of RCM. For instance, certain molybdenum- or tungsten-based catalysts, as well as specific ruthenium catalysts, have been designed to favor the formation of Z-alkenes. tandfonline.comresearchgate.net In the synthesis of (Z)-Yuzu lactone, stereoretentive ruthenium-based catalysts have been used to achieve high Z-selectivity (up to 99%). tandfonline.com Molybdenum-based MAP (monoaryloxide pyrrolide) complexes have also been shown to provide good Z-selectivity (around 73%) in the synthesis of Yuzu lactone. researchgate.netnih.gov

Reaction Conditions: Temperature and reaction time can also influence the E/Z ratio. In some cases, the initially formed kinetic product may isomerize to the more thermodynamically stable isomer over time. researchgate.net

Substrate Structure: The inherent conformational preferences of the acyclic precursor and the strain of the resulting macrocycle can play a significant role in determining the final double bond geometry. For many macrolactones, the E-isomer is thermodynamically more stable. organic-chemistry.org

The synthesis of specific isomers of this compound often requires the use of stereoselective catalysts and carefully controlled reaction conditions to achieve the desired geometry. tandfonline.comresearchgate.net

Organochemical Synthesis Routes to Macrolactones

Beyond RCM, several classical and modern organochemical methods are employed for the synthesis of macrolactones like this compound. These methods often rely on the formation of the ester bond as the key ring-closing step.

Esterification and Intramolecular Cyclization Pathways

The intramolecular cyclization of a linear hydroxy acid is a fundamental approach to macrolactone synthesis. beilstein-journals.orgescholarship.org This process, known as macrolactonization, involves the formation of an ester linkage between a terminal carboxylic acid and a terminal hydroxyl group. The precursor for this compound would be a 12-hydroxy-9-dodecenoic acid derivative.

Several named reactions have been developed to promote efficient macrolactonization, overcoming the challenge of high dilution that is often required to prevent intermolecular polymerization. thieme-connect.com These methods typically involve the activation of the carboxylic acid group. For example, the Yamaguchi esterification is a widely used method for macrolactonization.

The synthesis of macrocyclic lactones can be achieved through a two-step procedure involving the esterification of an unsaturated fatty acid with an unsaturated alcohol, followed by RCM of the resulting diene. beilstein-journals.orgwhiterose.ac.uk This approach allows for a modular synthesis where the ring size can be varied by choosing different starting materials.

Lactone Formation via Ring-Transformation Reactions

Ring-transformation reactions offer an alternative and sometimes more efficient strategy for the synthesis of macrolactones, avoiding the challenges of direct end-to-end cyclization of long linear precursors. These methods often involve the expansion or contraction of a pre-existing ring.

One such strategy is the Baeyer-Villiger oxidation of a large cyclic ketone. This reaction inserts an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone of the next larger ring size. researchgate.net For example, a 12-membered cyclic ketone could be oxidized to form a 13-membered lactone. This method's success depends on the availability of the corresponding cyclic ketone precursor and the regioselectivity of the oxygen insertion.

Another approach involves ring expansion of smaller, more easily accessible lactams or lactones. For instance, a 12-membered lactam has been successfully expanded to a 13-membered macrolactone. whiterose.ac.uk These ring expansion strategies can be triggered by various reagents and proceed through radical or ionic intermediates. A recently developed method utilizes an alkoxyl radical-triggered ring expansion/cross-coupling cascade under copper catalysis to construct a variety of macrolactones, including 13-membered rings.

Tandem reactions, where multiple bond-forming events occur in a single pot, have also been developed for macrolactone synthesis. For example, a tandem sequence involving a Meyer-Schuster rearrangement, RCM, and a transannular oxa-Michael addition has been used to synthesize complex tetrahydropyran-containing macrolactones. nih.gov While not directly applied to this compound in the cited literature, these innovative strategies showcase the potential of ring-transformation and tandem reactions in the broader field of macrolactone synthesis.

Selective Derivatization of Precursors for this compound Synthesis

The synthesis of this compound from complex renewable feedstocks necessitates highly selective chemical transformations. The precursors, typically long-chain unsaturated fatty acids, must be precisely functionalized to enable the subsequent ring-closing metathesis (RCM) reaction. This selective derivatization is crucial for achieving high yields and purity of the final macrocyclic lactone. Key strategies involve the selective transformation of the carboxylic acid moiety without affecting the internal double bond, and the introduction of a terminal double bond through esterification with a suitable unsaturated alcohol.

Modern synthetic methods have been extensively applied to the selective functionalization of the alkyl chain of fatty compounds. aocs.org These include electrophilic additions and transition metal-catalyzed reactions that target the C=C double bond. aocs.org However, for the synthesis of this compound via RCM, it is the carboxyl group that requires selective derivatization while preserving the internal double bond.

A primary example of this is the esterification of oleic acid. To create the precursor for RCM, oleic acid is esterified with an unsaturated alcohol, such as homoallyl alcohol (but-3-en-1-ol). This reaction selectively targets the carboxylic acid group, forming an ester linkage and introducing the required terminal double bond for the metathesis reaction. The internal double bond of the oleic acid backbone remains intact and positioned to participate in the ring closure.

The selective reduction of the carboxylic acid group in unsaturated fatty acids to the corresponding unsaturated alcohols is another critical derivatization. This transformation must be performed without reducing the C=C double bond. uantwerpen.be Catalytic hydrogenation using specific catalysts, such as zinc-aluminum oxides, has been shown to selectively reduce the carboxyl group under high pressure and temperature, yielding unsaturated alcohols that can be further derivatized. google.com Bimetallic catalysts, like Ru-Sn supported on alumina, have also been investigated for the selective hydrogenation of fatty acid methyl esters to unsaturated alcohols at moderate pressures. unal.edu.co

Enzymatic methods also offer high selectivity. For instance, lipases can be used for regioselective esterification. Some lipases have demonstrated the ability to discriminate between saturated and unsaturated fatty acids, which could be harnessed for selective separations and subsequent derivatizations. scispace.com

The following table summarizes key selective derivatization reactions of precursors for the synthesis of this compound and its analogues.

PrecursorReagent/CatalystReaction TypeProductRef
Oleic AcidHomoallyl alcohol, EDC·HCl, DMAP, DIPEAEsterificationHomoallyl oleate
Unsaturated Fatty AcidsZinc-Aluminum OxideSelective HydrogenationUnsaturated Fatty Alcohol google.com
Fatty Acid Methyl EstersRu-Sn/Al2O3Selective HydrogenationUnsaturated Fatty Alcohol unal.edu.co
Stearic AcidAspergillus terreus lipase, SorbitolEnzymatic EsterificationSorbitol 1(6)-monostearate scispace.com

Sustainable and Renewable Feedstock-Based Synthesis Approaches (e.g., Fatty Acid Derivatives, Olive Oil)

The increasing demand for sustainable chemical processes has driven research into the use of renewable feedstocks for the synthesis of valuable molecules like this compound. acs.orgacs.org Plant-based oils, rich in unsaturated fatty acids, are particularly attractive starting materials. acs.orgnih.gov

A notable example is the use of olive oil, which is primarily composed of triglycerides of oleic acid (65-80%). nih.gov A sustainable and eco-friendly approach has been developed to synthesize this compound, also known as yuju lactone, from olive oil. nih.gov The process begins with the hydrolysis of commercially available olive oil using sodium hydroxide (B78521) to yield a mixture of fatty acids. To enrich the oleic acid content, the hydrolyzed oil undergoes winterization, a process where it is cooled to crystallize and remove the saturated fatty acids. nih.gov

The resulting oleic acid-rich fraction is then esterified with an unsaturated alcohol. For the synthesis of this compound, homoallyl alcohol is used. This esterification is typically carried out using a coupling agent like EDC·HCl in the presence of a catalyst such as DMAP. nih.gov

The final step is the ring-closing metathesis (RCM) of the resulting olefinic ester. This macrocyclization is efficiently achieved using a Grubbs catalyst, yielding the 13-membered macrocyclic lactone, (10E/Z)-Oxacyclotridec-10-en-2-one, in high yield. nih.gov This methodology demonstrates a successful transformation of a common biomass source into a high-value fragrance ingredient. acs.orgnih.gov

This approach is not limited to olive oil. Other vegetable oils and fatty acid derivatives serve as viable feedstocks. acs.org For instance, undecenoic acid, derived from castor oil, and other unsaturated fatty acids can be esterified with various unsaturated alcohols and subsequently cyclized via RCM to produce a range of macrocyclic lactones with different ring sizes. acs.org

The table below outlines the synthesis of this compound and an analogue from renewable feedstocks, highlighting the key steps and reported yields.

FeedstockKey IntermediatesFinal ProductCatalyst for RCMYieldRef
Olive OilHydrolyzed Olive Oil (Oleic Acid rich), Homoallyl Oleate(10E/Z)-Oxacyclotridec-10-en-2-oneGrubbs Catalyst90% nih.gov
Undecenoic AcidAllyl undecenoate(E)-Oxacyclotridec-11-en-2-oneGrubbs' second generation catalyst- acs.org

This focus on renewable resources presents a greener alternative to traditional synthetic routes that often rely on petrochemical-derived starting materials. acs.org

Spectroscopic Characterization and Analytical Methodologies for 1 Oxacyclotridec 10 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Oxacyclotridec-10-en-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of each atom.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum shows characteristic signals for the olefinic protons of the carbon-carbon double bond, the protons adjacent to the ester oxygen (α-protons), and the various methylene (B1212753) groups comprising the macrocyclic ring. acs.org The integration of these signals corresponds to the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. sbq.org.br Key signals in the ¹³C NMR spectrum of this compound include those for the carbonyl carbon of the lactone, the two olefinic carbons, the carbon atom bonded to the ester oxygen, and the aliphatic carbons of the ring. acs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.

The following tables summarize the experimental NMR data for a mixture of (10E/Z)-Oxacyclotridec-10-en-2-one. acs.org

Interactive Data Table: ¹H NMR Data for (10E/Z)-Oxacyclotridec-10-en-2-one (300 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
5.58–5.27 m (multiplet) 2H Olefinic protons (-CH=CH-)
4.23–4.07 m (multiplet) 2H Methylene protons adjacent to ester oxygen (-O-CH₂-)
2.43–2.23 m (multiplet) 4H Methylene protons α to C=O and allylic protons
2.09–1.97 m (multiplet) 2H Aliphatic methylene protons
1.81–1.59 m (multiplet) 4H Aliphatic methylene protons

Interactive Data Table: ¹³C NMR Data for (10E/Z)-Oxacyclotridec-10-en-2-one (75 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type
174.1 C=O (Lactone carbonyl)
131.2 Olefinic carbon (-CH=CH-)
128.9 Olefinic carbon (-CH=CH-)
64.2 Methylene carbon adjacent to ester oxygen (-O-CH₂-)
34.5 Aliphatic methylene carbon
32.4 Aliphatic methylene carbon
28.7 Aliphatic methylene carbon
26.5 Aliphatic methylene carbon
25.9 Aliphatic methylene carbon
25.1 Aliphatic methylene carbon
24.8 Aliphatic methylene carbon

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an exceptionally useful tool for identifying the functional groups present. researchgate.net For this compound, the key functional groups are the ester (lactone) and the alkene (C=C double bond).

The IR spectrum will prominently feature:

A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1750-1720 cm⁻¹. For the closely related isomer (E)-Oxacyclotridec-11-en-2-one, this peak is observed at 1721 cm⁻¹. eurjchem.com

A medium-intensity absorption for the C=C stretching vibration of the alkene group, usually found around 1680-1620 cm⁻¹.

Absorptions corresponding to C-O stretching vibrations of the ester group, which appear in the 1300-1000 cm⁻¹ region.

Stretching and bending vibrations for sp² C-H bonds (from the alkene) and sp³ C-H bonds (from the aliphatic chain), appearing just above and below 3000 cm⁻¹, respectively. libretexts.org

Interactive Data Table: Typical IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibration Type Intensity
~3100-3000 C(sp²)-H Stretch Medium
~3000-2850 C(sp³)-H Stretch Strong
~1735 C=O (Ester) Stretch Strong
~1650 C=C (Alkene) Stretch Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and confirming the molecular formula of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. The compound has a molecular formula of C₁₂H₂₀O₂ and a calculated monoisotopic mass of 196.14633 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique often used for MS analysis of macrocycles, as it typically keeps the molecular ion intact. eurjchem.com The resulting mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. While specific fragmentation data for this compound is not widely published, typical fragmentation pathways for macrocyclic lactones involve cleavage of the aliphatic chain and rearrangements, providing further structural information.

Comprehensive Spectroscopic Data Interpretation for Full Structural Assignment

The definitive structural assignment of this compound is achieved not by a single technique but by the comprehensive interpretation of data from NMR, IR, and MS. mdpi.comresearchgate.netosf.io

Molecular Formula: HRMS establishes the precise elemental composition as C₁₂H₂₀O₂. epa.gov

Functional Groups: IR spectroscopy confirms the presence of the critical ester (lactone) and alkene functional groups. eurjchem.com

Carbon-Hydrogen Framework: ¹³C NMR shows 12 distinct carbon signals, matching the molecular formula and indicating the presence of a carbonyl, two alkene, and nine aliphatic carbons. acs.org ¹H NMR identifies the different types of protons (olefinic, alpha-to-oxygen, aliphatic) and their relative numbers through integration. acs.org

Connectivity: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the structure. COSY identifies proton-proton couplings within the molecule, and HMBC reveals longer-range correlations between protons and carbons, confirming how the identified functional groups and alkyl chain are connected to form the 13-membered ring with the double bond at the C10 position. acs.org

Together, these techniques provide unambiguous evidence for the complete and correct structure of this compound.

Advancements in Analytical Techniques for Macrocyclic Compounds

The analysis of macrocyclic compounds like this compound has benefited significantly from advancements in analytical instrumentation and methodologies, particularly in chromatography and mass spectrometry. xn--untersuchungsmter-bw-nzb.de

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: This technique offers a substantial improvement over traditional HPLC. The use of smaller column particles in UHPLC results in higher resolution, greater sensitivity, and significantly faster analysis times. eurjchem.com When coupled with tandem mass spectrometry (MS/MS), it provides a highly specific and quantitative method for analyzing macrocyclic lactones, even in complex biological matrices. eurjchem.com

QuEChERS Method: For sample preparation, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has been adapted for the analysis of macrocyclic lactones in various samples. xn--untersuchungsmter-bw-nzb.de This approach simplifies the extraction and cleanup process, improving efficiency and throughput.

Trapped Ion Mobility Spectrometry (TIMS): This technique, when coupled with mass spectrometry (e.g., TIMS-TOF), adds another dimension of separation based on the ion's size and shape (collisional cross-section). This can resolve isomeric and isobaric compounds that are indistinguishable by mass alone, which is particularly useful for complex mixtures containing multiple macrocycles.

These advanced methods provide chemists with more powerful tools for the detection, identification, and quantification of macrocyclic compounds, pushing the boundaries of analytical sensitivity and specificity.

Table of Mentioned Compounds

Compound Name
This compound
(10E/Z)-Oxacyclotridec-10-en-2-one
(E)-Oxacyclotridec-11-en-2-one
Yuzu lactone

Prospective Non Clinical Applications and Future Research Trajectories for 1 Oxacyclotridec 10 En 2 One

Contribution to Flavor and Fragrance Science

The olfactory and gustatory properties of 1-Oxacyclotridec-10-en-2-one are central to its current and potential value. Its identity as a key aroma component in select natural sources has driven its synthesis and exploration for commercial use. tinkturenpresse.deresearchgate.net

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several plants. nih.govresearchgate.net It was first identified as a novel 13-membered macrolide in the essential oil of the Yuzu fruit (Citrus junos), where it is present in small quantities (around 0.04%) and imparts a distinct dry, woody, earthy, and camphoraceous-minty odor. tinkturenpresse.denih.govfrontiersin.orgfrontiersin.org Its presence is considered unique among citrus fruits and is a key contributor to the yuzu's complex aroma profile. tinkturenpresse.de

Subsequent research has identified Yuzu Lactone in the solvent extracts of other botanicals, including blue-coloured hybrid tea roses and certain fern species of the Dryopteris genus, indicating a broader, though minor, presence in the plant kingdom. researchgate.netresearchgate.net Its identification in these varied sources underscores its role as a subtle but important component of natural scent profiles.

Table 1: Natural Occurrence of this compound (Yuzu Lactone)

Botanical SourceFamilyCommon NameReference
Citrus junosRutaceaeYuzu tinkturenpresse.denih.govfrontiersin.org
Citrus limonRutaceaeLemon nih.govfrontiersin.org
Hybrid Tea Rose ('Blue Perfume'/'Blue Moon')RosaceaeRose researchgate.net
Dryopteris speciesDryopteridaceaeWood Fern researchgate.net

The unique scent profile of this compound has made it a target for the fragrance industry. dntb.gov.ua The compound, specifically the (Z)-isomer known as Yuzu Lactone, is reported to be in high demand by the perfume industry. nih.gov Synthetic strategies, particularly stereoselective ring-closing metathesis (RCM), have been developed to produce the compound efficiently for this purpose. dntb.gov.uanih.govacs.org Yuzu essential oil itself is highly regarded as a raw material for synthetic fragrances and for use in aromatherapy. researchgate.net

There is, however, conflicting information regarding its direct use. Some chemical databases suggest that Yuzu Lactone is not recommended for fragrance or flavor use. perflavory.comthegoodscentscompany.com Conversely, the Flavor and Extract Manufacturers Association (FEMA) has listed the compound (synonyms: 9-Dodecen-12-olide, Yuzu lactone) as a GRAS (Generally Recognized As Safe) flavoring substance, assigning it FEMA number 4964. femaflavor.orgfemaflavor.orgfemaflavor.org This designation suggests it is considered safe for its intended use in food flavorings. Specific applications in cosmetic formulations are not widely documented at present. perflavory.com

Role in Natural Aroma Profiles

Applications in Polymer Science and Advanced Materials

The unsaturated nature of the this compound ring makes it a promising candidate as a monomer for creating advanced polymer materials with tailored properties.

Unsaturated macrolactones (UMs), the class of compounds to which this compound belongs, are actively studied as monomers for Ring-Opening Transesterification Polymerization (ROTEP). mdpi.com This polymerization technique allows for the synthesis of polyesters where the reactive carbon-carbon double bond from the monomer is preserved in the main chain of the resulting polymer. mdpi.com While specific ROTEP of Yuzu Lactone is not extensively detailed, its classification as a UM makes it a viable candidate for this process. mdpi.com The development of advanced ruthenium-based catalysts has enhanced the efficiency and stereochemical control of related Ring-Opening Metathesis Polymerization (ROMP) processes, further expanding the potential for polymerizing cyclic olefins like this compound. researchgate.netacs.orguwindsor.ca

The polymerization of this compound via ring-opening methods would yield unsaturated polyesters. The presence of a C=C double bond in each repeating unit of the polymer backbone is a key feature, rendering the material a versatile platform for further chemical modification. mdpi.com This process allows for the creation of functional materials, as the double bonds serve as handles for post-polymerization functionalization. mdpi.comresearchgate.net A prominent example of such a modification is the thiol-ene "click" reaction, which can be used to attach various functional side-chains to the polyester (B1180765) backbone, thereby altering its physical and chemical properties for advanced applications. mdpi.com

Utilization as Monomeric Precursors for Ring-Opening Transesterification Polymerization (ROTEP)

Development of Bio-Inspired Agents for Agricultural and Biotechnological Uses

While direct biological activity studies on pure this compound are limited, its natural context and structural similarity to other bioactive macrocycles suggest promising future research directions in agriculture and biotechnology.

The compound has been identified in Dryopteris ferns, a genus known to produce a variety of bioactive polyketides with potential pharmacological applications. researchgate.net Furthermore, its presence in citrus peel oil, which has been investigated for activity against stored-product pests, provides a rationale for exploring Yuzu Lactone as a potential bio-inspired insecticide or repellent. nih.gov The chemical synthesis strategies used to produce Yuzu Lactone, such as ring-closing metathesis, are also employed to create known insect-repellent macrocycles like epilachnene. acs.org This overlap in synthetic approach highlights the structural relationship between olfactory lactones and compounds with agricultural utility, marking this compound as a candidate for future screening and development in these areas.

Design of Chemical Biology Probes Based on the this compound Scaffold

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems and the validation of drug targets. icr.ac.uk The this compound scaffold, characterized by its macrolactone structure, presents a promising framework for the design of such probes. The inherent reactivity of the lactone and the potential for functionalization on the carbon backbone allow for the creation of both highly selective and broadly reactive probes. nih.gov

Chemical probes derived from a parent molecule are instrumental for directly analyzing target engagement and selectivity profiles. nih.gov The design process involves attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the core scaffold. Even minor structural modifications to the parent compound can significantly influence its potency and selectivity. nih.gov

Future research in this area could focus on synthesizing a library of probes based on the this compound core. These probes could be designed to target specific enzyme classes, such as hydrolases, by leveraging the electrophilic nature of the lactone ring. The exploration of different linker chemistries and reporter groups would be crucial in optimizing these probes for various applications, including proteomics and high-throughput screening campaigns.

A key strategy in probe development is the creation of "activity-based protein profiling" (ABPP) probes. These probes covalently bind to the active sites of enzymes, providing a direct readout of enzymatic activity. The this compound scaffold could be adapted for ABPP by introducing reactive "warheads" that can form stable covalent bonds with target proteins. The versatility of the macrolide structure allows for the incorporation of various reactive groups, potentially enabling the profiling of a wide range of enzymes.

Probe Design StrategyRationalePotential Application
Selective Probes Introduction of specific functional groups to target a single protein or a narrow class of proteins.Detailed study of a specific enzyme's function and inhibition.
Broadly Reactive Probes Design with multiple electrophilic sites to interact with a wide range of proteins. nih.govGlobal profiling of protein ligandability within the proteome. nih.gov
Activity-Based Probes Incorporation of a reactive "warhead" and a reporter tag to covalently label active enzymes.Measuring enzyme activity directly in complex biological samples.
Photoaffinity Probes Inclusion of a photo-reactive group that forms a covalent bond upon UV irradiation.Identifying protein targets in living cells with temporal control.

Integration of Computational Chemistry and In-silico Modeling for Predictive Research and Discovery

Computational chemistry and in-silico modeling have become indispensable tools in modern chemical research, offering a rapid and cost-effective means to predict molecular properties and guide experimental work. wikipedia.orgfrontiersin.org These methods are particularly valuable for large and flexible molecules like this compound, where conformational analysis and prediction of binding interactions can be challenging.

In-silico methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM). QM methods provide highly accurate calculations of electronic structure and reactivity, while MM methods are better suited for simulating the dynamics of large systems. A hybrid approach, known as QM/MM, can be employed to study the interaction of a molecule with a biological target, treating the active site with QM and the surrounding protein with MM. wikipedia.org

A key application of in-silico modeling for this compound is in the prediction of its drug-like properties and potential biological targets. For instance, a study on a derivative, 13-Hexyloxacyclotridec-10-en-2-one, utilized computational methods to predict its properties and assess its potential as a drug-like compound. researchgate.net Such studies often involve docking simulations, where the molecule is computationally "placed" into the binding site of a target protein to predict the binding affinity and mode of interaction. researchgate.net

Future research will likely see an increased integration of artificial intelligence and machine learning with these computational models. This could enable the rapid screening of virtual libraries of this compound derivatives against a vast number of biological targets, accelerating the discovery of new bioactive compounds. Furthermore, molecular dynamics simulations can provide insights into the conformational changes that occur upon binding, which is crucial for understanding the mechanism of action.

Computational MethodApplication for this compoundPredicted Outcomes
Molecular Docking Predicting the binding affinity and orientation of the compound in the active site of a target protein. researchgate.netIdentification of potential biological targets and lead compounds.
Molecular Dynamics (MD) Simulating the movement of the compound and its target protein over time.Understanding conformational changes, binding stability, and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity. knoell.comPredicting the activity of new derivatives and guiding lead optimization.
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity.Designing novel compounds with improved potency and selectivity.
ADMET Prediction In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of the developability of a compound.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate IC50_{50} values. Apply bootstrapping to estimate confidence intervals and ANOVA for inter-group comparisons. Validate assumptions via residual plots and normality tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.